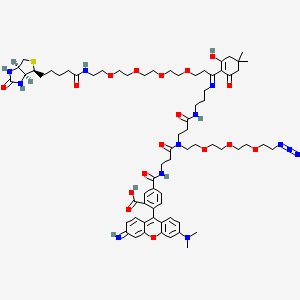
Biotin-PEG4-Dde-TAMRA-PEG3-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG4-Dde-TAMRA-PEG3-Azide: is a complex chemical compound that combines several functional groups, making it highly versatile for various scientific research applications. It is a dye derivative of TAMRA (tetramethylrhodamine) modified with a cleavable biotin group. The compound contains an azide group, which allows it to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves multiple steps, each requiring precise reaction conditions The process typically starts with the modification of TAMRA to introduce a cleavable biotin groupThe copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is commonly used to attach the azide group to the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG4-Dde-TAMRA-PEG3-Azide primarily undergoes cycloaddition reactions due to the presence of the azide group. The two main types of reactions are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups and is catalyzed by copper ions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups and does not require a catalyst
Common Reagents and Conditions:
CuAAC: Requires copper ions (Cu(I) or Cu(II)) as a catalyst, typically in the presence of a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs molecules with strained alkyne groups like DBCO or BCN
Major Products: The major products of these reactions are cycloaddition adducts, where the azide group of this compound forms a stable triazole ring with the alkyne group of the reacting molecule .
Applications De Recherche Scientifique
Chemistry: Biotin-PEG4-Dde-TAMRA-PEG3-Azide is used in click chemistry for the bioconjugation of biomolecules. It serves as a versatile linker for attaching various functional groups to target molecules .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biomolecules in cells. The TAMRA dye provides strong fluorescence, making it ideal for microscopy and flow cytometry .
Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs). The cleavable biotin group allows for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and nanotechnology. It helps in the functionalization of nanoparticles and the development of smart materials with specific properties .
Mécanisme D'action
The mechanism of action of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves its ability to undergo specific chemical reactions due to the presence of the azide group. The azide group reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions. This property is exploited in bioconjugation and click chemistry applications .
Molecular Targets and Pathways:
CuAAC Reaction: Targets molecules with alkyne groups, forming triazole rings.
SPAAC Reaction: Targets molecules with strained alkyne groups like DBCO or BCN, forming triazole rings without the need for a catalyst
Comparaison Avec Des Composés Similaires
Biotin-PEG3-Azide: Similar in structure but lacks the TAMRA dye and the Dde cleavable group.
Biotin-HPDP: Contains a biotin group but uses a different linker and does not have the azide group.
Biotin-PEG23-Azide: Similar in function but has a longer PEG spacer.
Uniqueness: Biotin-PEG4-Dde-TAMRA-PEG3-Azide stands out due to its combination of a cleavable biotin group, a fluorescent TAMRA dye, and an azide group. This unique combination allows for versatile applications in bioconjugation, imaging, and targeted drug delivery .
Propriétés
Formule moléculaire |
C69H96N12O17S |
|---|---|
Poids moléculaire |
1397.6 g/mol |
Nom IUPAC |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
Clé InChI |
BZMNWSIWUFJKEL-RKILTYLGSA-N |
SMILES isomérique |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


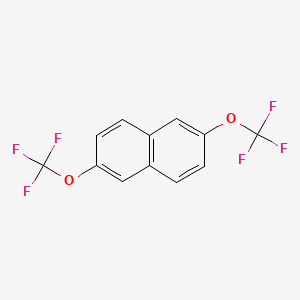
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

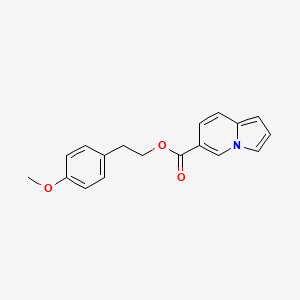
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
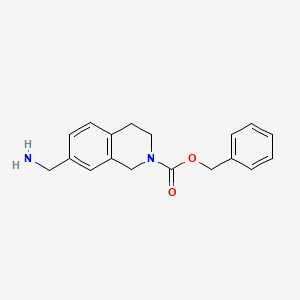
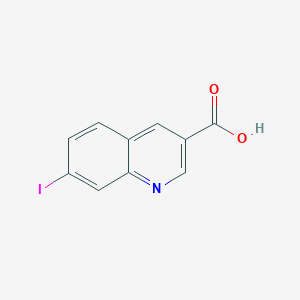
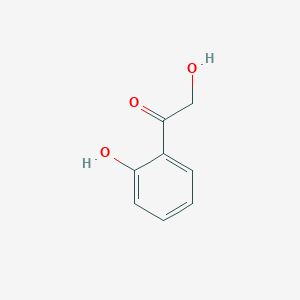
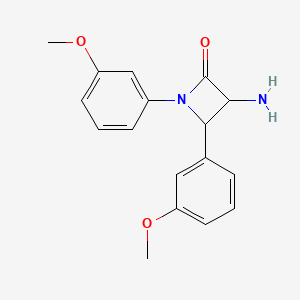
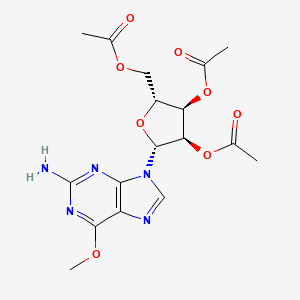

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

